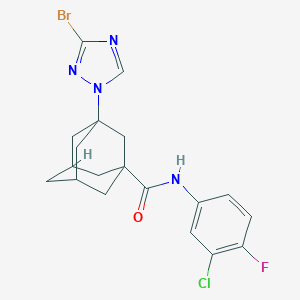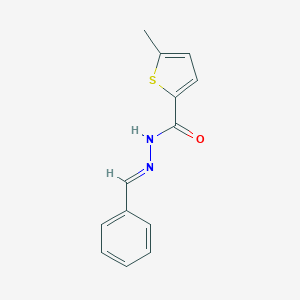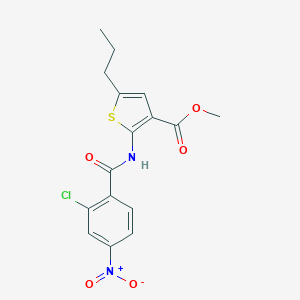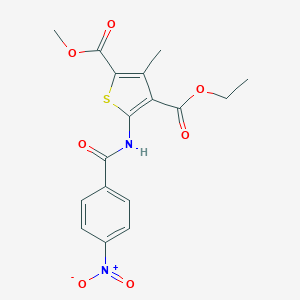
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a chlorofluorophenyl group, and an adamantane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the bromo substituent. The adamantane carboxamide moiety is then attached through amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions, altering its chemical properties.
Coupling Reactions: The triazole ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromo or chloro substituents.
Scientific Research Applications
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for developing advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and adamantane backbone play crucial roles in binding to these targets, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds also exhibit antimicrobial and anticancer activities.
Other Triazole Compounds: Similar triazole-containing compounds are used in various therapeutic applications.
Uniqueness
What sets 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE apart is its unique combination of a triazole ring, a chlorofluorophenyl group, and an adamantane backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19BrClFN4O |
|---|---|
Molecular Weight |
453.7g/mol |
IUPAC Name |
3-(3-bromo-1,2,4-triazol-1-yl)-N-(3-chloro-4-fluorophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H19BrClFN4O/c20-17-23-10-26(25-17)19-7-11-3-12(8-19)6-18(5-11,9-19)16(27)24-13-1-2-15(22)14(21)4-13/h1-2,4,10-12H,3,5-9H2,(H,24,27) |
InChI Key |
KRJWFBXHJCMJJE-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)NC5=CC(=C(C=C5)F)Cl |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)NC5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[N-(2-{2-nitrophenoxy}propanoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B451320.png)
![N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B451321.png)
![N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B451325.png)


![2-(2,4-DICHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B451332.png)
![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzamide](/img/structure/B451334.png)
![Methyl 2-[(2-iodobenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B451336.png)
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B451337.png)
![Isopropyl 4-ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B451338.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,4-dinitrobenzamide](/img/structure/B451340.png)

![N-(3-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B451342.png)
![4-fluoro-N-[4-(N-{3-nitro-4-methylbenzoyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B451345.png)
